![molecular formula C18H18N2O2S B5518968 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)

4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxalinone derivatives involves various strategies, including the treatment of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aqueous alkali, leading to the formation of novel quinolinone derivatives. This process highlights the versatility and reactivity of quinolinones under different conditions, leading to a variety of derivatives including quinoxalinone-based compounds (Staskun & Es, 1993).

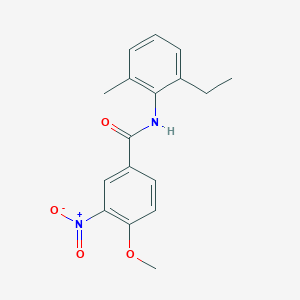

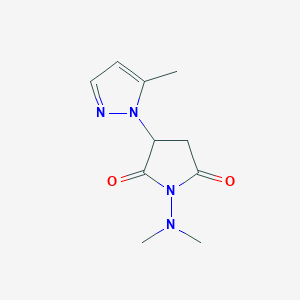

Molecular Structure Analysis

Quinoxalinone derivatives, including "4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone", often exhibit unique molecular structures characterized by the presence of an enamine form. This structural aspect is crucial for their chemical behavior and interactions. Studies on similar compounds have shown that they can exist in an enamine form with internal chelation both in crystalline and solution states, as evidenced by spectroscopic data (Iwanami & Inagaki, 1976).

Chemical Reactions and Properties

Quinoxalinones undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, reactions involving the initial ring opening followed by nucleophilic attack and subsequent rearrangement lead to the formation of nitrogen heterocyclic compounds. Such methodologies highlight the synthetic utility of quinoxalinone derivatives in producing biologically active molecules (Porashar et al., 2022).

Wissenschaftliche Forschungsanwendungen

Fluorogenic Probe Development Quinoxalinones, such as 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, have been explored for their potential in developing fluorogenic probes. A study delved into the photophysical properties of selected 3-benzoylquinoxalin-2-ones, highlighting their application in creating a chemoprobe for the detection of hydrogen sulfide, showcasing their fluorescence behavior and utility in biological research (Renault, Renard, & Sabot, 2017).

Anticancer Activity Research has also focused on the synthesis and evaluation of new quinoxaline derivatives, including those similar to 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, for their in vitro anticancer activities. A study synthesized and assessed 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives, revealing significant anticancer activity against various human tumor cell lines, indicating the potential for these compounds in improving chemotherapeutic treatments (Zarranz, Jaso, Aldana, & Monge, 2004).

Phosphine Ligands for Catalysis Another interesting application is in the field of catalysis, where derivatives of quinoxaline have been utilized to create rigid P-chiral phosphine ligands. These ligands, such as those derived from quinoxalinone structures, have shown promising results in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This has implications for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatile chemical utility of quinoxalinone derivatives (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).

Synthetic Chemistry and Drug Development Quinoxalinone, especially derivatives like 4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, play a pivotal role in drug development due to their presence in numerous pharmacologically active compounds. Their synthetic versatility allows for the generation of a wide array of bioactive derivatives, highlighting their importance in medicinal chemistry for the creation of new therapeutic agents (Shi, Hu, Wu, Zhou, Zhou, & Li, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-propan-2-ylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12(2)23-16-10-6-3-7-13(16)18(22)20-11-17(21)19-14-8-4-5-9-15(14)20/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTGHDJBRNFQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5518888.png)

![1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B5518894.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)

![ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5518949.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)

![2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5518978.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5518993.png)